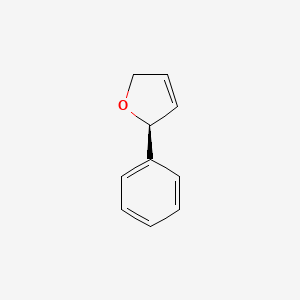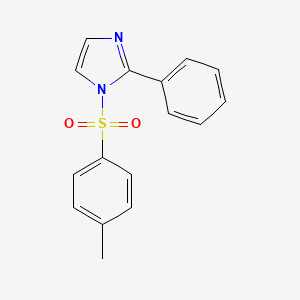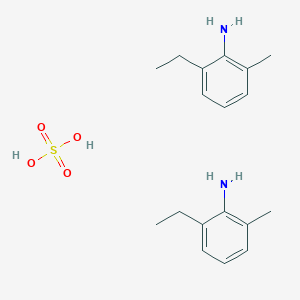
2-Ethyl-6-methylaniline;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methylaniline is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the amino group is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, allowing it to react with the alkyl halides.
Industrial Production Methods
In industrial settings, 2-Ethyl-6-methylaniline is produced through a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Applications De Recherche Scientifique
2-Ethyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, affecting metabolic pathways and cellular functions. The compound’s aromatic ring and amino group allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: Similar structure but lacks the ethyl group.
2-Ethylaniline: Similar structure but lacks the methyl group.
2,6-Diethylaniline: Similar structure but has an additional ethyl group instead of a methyl group.
Uniqueness
2-Ethyl-6-methylaniline is unique due to the presence of both ethyl and methyl groups on the aromatic ring, which influences its chemical reactivity and physical properties. This combination of substituents provides a balance of steric and electronic effects, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
137374-00-6 |
|---|---|
Formule moléculaire |
C18H28N2O4S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-ethyl-6-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C9H13N.H2O4S/c2*1-3-8-6-4-5-7(2)9(8)10;1-5(2,3)4/h2*4-6H,3,10H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
ZGDFDLMFTZCNAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N)C.CCC1=CC=CC(=C1N)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
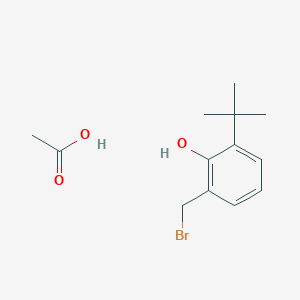
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
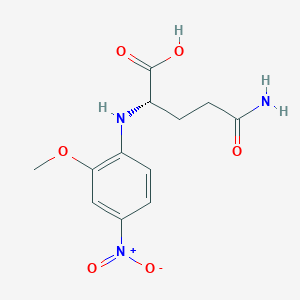
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
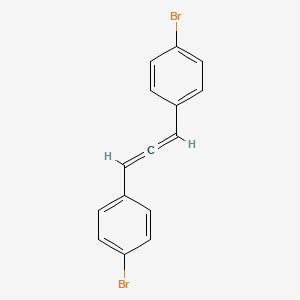

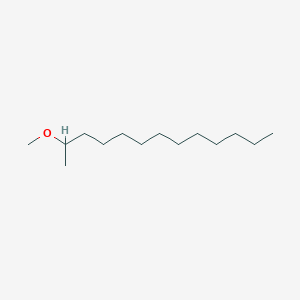
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
